2-(2-chlorophenyl)-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)acetamide
Description
The compound 2-(2-chlorophenyl)-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)acetamide is a structurally complex molecule featuring:
- A 2-chlorophenyl group attached to an acetamide backbone.
- A tetrahydro-2H-pyran (THP) ring substituted at the 4-position with a thiophen-3-yl moiety.
- A methylene linker bridging the THP ring and the acetamide nitrogen.
Properties
IUPAC Name |
2-(2-chlorophenyl)-N-[(4-thiophen-3-yloxan-4-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2S/c19-16-4-2-1-3-14(16)11-17(21)20-13-18(6-8-22-9-7-18)15-5-10-23-12-15/h1-5,10,12H,6-9,11,13H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBFTRPRBHCMLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)CC2=CC=CC=C2Cl)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogs and Key Features
The following table summarizes structural analogs, their distinguishing features, and evidence-based insights:
Substitution Patterns and Bioactivity
- Chlorophenyl Position: 2-Chlorophenyl (target compound) vs.
- Heterocyclic Cores: THP-thiophene (target) vs. thieno-pyrimidinone () or thieno-pyridine (): The THP ring confers conformational flexibility, while fused thieno-heterocycles enhance rigidity and π-stacking capacity .
- Functional Groups: Sulfanyl bridges () facilitate hydrogen bonding and metal coordination, contrasting with the target compound’s ether-linked THP ring .
Physicochemical and Crystallographic Insights
- Crystallinity : highlights conformational flexibility in dichlorophenyl-pyrazolone acetamides, with dihedral angles between aromatic rings ranging from 44.5° to 77.5°. This variability impacts packing efficiency and melting points .
- Hydrogen Bonding : Sulfanyl and amide groups in analogs like ’s compound promote dimerization via N–H⋯O/S interactions, which could enhance thermal stability .
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